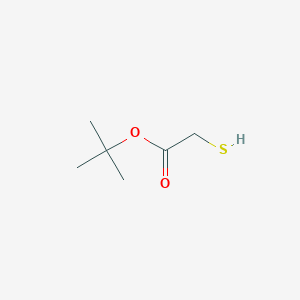

Tert-butyl 2-sulfanylacetate

描述

tert-Butyl 2-sulfanylacetate is a thioester compound featuring a sulfhydryl (-SH) group attached to an acetate backbone protected by a tert-butyl ester. The tert-butyl group enhances steric hindrance, improving stability under certain conditions, while the sulfhydryl moiety confers nucleophilic reactivity, enabling participation in thiol-ene click chemistry or disulfide bond formation.

属性

IUPAC Name |

tert-butyl 2-sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-6(2,3)8-5(7)4-9/h9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIMCNGUIIEJMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347658 | |

| Record name | 2-Methyl-2-propanyl sulfanylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20291-99-0 | |

| Record name | 2-Methyl-2-propanyl sulfanylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-sulfanylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: Tert-butyl 2-sulfanylacetate can be synthesized through several methods. One common approach involves the reaction of tert-butyl alcohol with thioglycolic acid in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonates. Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium hypochlorite.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, tosylates.

Major Products Formed:

Oxidation: Disulfides, sulfonates.

Reduction: Alcohols.

Substitution: Alkylated derivatives

科学研究应用

Pharmaceutical Applications

1.1 Drug Development

Tert-butyl 2-sulfanylacetate is utilized in the synthesis of various pharmaceutical compounds. Its ability to act as a thiol donor makes it valuable in reactions that require the introduction of sulfur-containing groups into organic molecules. For instance, it can be used in the synthesis of thioesters and other sulfur-containing derivatives that are crucial for drug development .

1.2 Diagnostic Tools

The compound's role as a precursor in the production of deuterium- and tritium-labeled pharmaceutical compounds enhances its significance in drug discovery research. These labeled compounds are pivotal for studying metabolic pathways and drug interactions, providing vital information for the development of new therapeutics .

Agricultural Applications

2.1 Pesticide Development

Research indicates that this compound can be utilized in developing novel agrochemicals, particularly pesticides. Its chemical structure allows it to interact with biological systems effectively, making it a candidate for creating compounds that can target specific pests while minimizing environmental impact. The compound's efficacy as a pesticide is attributed to its potential to disrupt biochemical pathways in target organisms .

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound is explored for its potential use in polymer synthesis. Its ability to participate in radical polymerization processes opens avenues for creating new materials with desirable properties, such as improved thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use .

Safety and Toxicological Considerations

While this compound shows promise in various applications, it is essential to consider its safety profile. Toxicological assessments indicate moderate acute toxicity through oral and dermal exposure, with specific health effects noted in animal studies . Therefore, proper handling and regulatory compliance are crucial when utilizing this compound in research or industrial settings.

Data Summary Table

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceuticals | Drug synthesis | Thiol donor for sulfur incorporation |

| Diagnostic tools | Precursor for labeled compounds | |

| Agriculture | Pesticide development | Potential for targeted pest control |

| Material Science | Polymer synthesis | Involvement in radical polymerization |

| Safety | Toxicity assessments | Moderate acute toxicity observed |

作用机制

The mechanism of action of tert-butyl 2-sulfanylacetate involves its ability to undergo thiol-disulfide exchange reactions. The sulfanyl group can interact with disulfide bonds in proteins, leading to the formation of mixed disulfides. This property makes it useful in studying redox biology and enzyme mechanisms .

相似化合物的比较

Table 1: Structural and Functional Comparison

Reactivity and Functional Group Influence

- This compound : The sulfhydryl group is highly nucleophilic, enabling reactions with electrophiles (e.g., alkyl halides) or oxidation to disulfides. Its tert-butyl ester reduces volatility and enhances steric protection .

- tert-Butyl 2-(Ethenesulfonyl)acetate : The ethenesulfonyl group (-SO₂C=C) is electrophilic, facilitating elimination or addition reactions. The sulfonyl moiety is oxidation-resistant, making it suitable as a sulfonating agent .

- tert-Butyl 2-(Benzoxazolylsulfanyl)acetate : The benzoxazole ring introduces aromaticity, enhancing stability and enabling π-π interactions. The sulfur atom may act as a ligand in coordination chemistry .

Stability and Handling Considerations

- This compound : Requires inert storage (e.g., under nitrogen) to prevent oxidation of the -SH group. Similar tert-butyl esters recommend sealed containers and ventilation .

- tert-Butyl 2-(Ethenesulfonyl)acetate : Stable under standard conditions but incompatible with strong bases or oxidizing agents, as seen in tert-butyl alcohol derivatives .

- tert-Butyl 2-(Benzoxazolylsulfanyl)acetate: The aromatic ring stabilizes the compound, reducing reactivity with environmental oxidants.

生物活性

Tert-butyl 2-sulfanylacetate is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, toxicity profiles, and research findings.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a sulfanylacetate moiety. The presence of the sulfanyl group allows for various chemical reactions, including oxidation and substitution, which can influence its biological activity.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The sulfanyl group can form covalent bonds with active sites on enzymes, leading to either inhibition or activation of enzymatic functions. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that may exert pharmacological effects on cellular pathways.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes, particularly those involved in lipid metabolism. For instance, it has been studied for its potential to inhibit alpha/beta-hydrolase domain-containing proteins (ABHDs), which play critical roles in various biological processes including lipid signaling and metabolism .

2. Prodrug Potential

The compound is also investigated as a prodrug, which means it can be metabolized into an active drug form within the body. This property is particularly valuable in drug design as it can enhance bioavailability and reduce side effects associated with active compounds.

Toxicity Profile

The toxicity of this compound has been assessed in various studies. For example, related compounds such as ammonium mercaptoacetate have shown significant toxicity at high doses, with LD50 values ranging from 35 to 200 mg/kg in animal models . While specific toxicity data for this compound is limited, caution is advised due to the observed effects in similar thiol-containing compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Enzyme Inhibition : A study highlighted the selective inhibition of ABHDs by related sulfanyl compounds, suggesting potential applications in treating metabolic disorders .

- Prodrug Studies : Research into the metabolic pathways of sulfanylacetates indicated that these compounds could be designed to release therapeutic agents selectively, enhancing their efficacy while minimizing systemic exposure.

- Toxicology Assessments : Toxicological evaluations have shown that exposure to sulfanyl compounds can lead to skin irritation and other adverse effects; thus, safety assessments are crucial for any therapeutic application .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Tert-butyl + sulfanyl group | Enzyme inhibition; prodrug potential |

| Ammonium mercaptoacetate | Similar sulfanyl structure | High toxicity; LD50 = 35-200 mg/kg |

| Sodium thioglycolate | Thiol-containing | Skin irritation; moderate toxicity |

化学反应分析

Key Physical and Analytical Data

| Property | Value/Description |

|---|---|

| Molecular Formula | C₆H₁₂O₂S |

| Molecular Weight | 148.21 g/mol |

| CAS Number | 20291-99-0 |

| InChI Key | YXIMCNGUIIEJMO-UHFFFAOYSA-N |

| Common Synonyms | Thioglycolic acid tert-butyl ester, t-Butyl 2-sulfanylacetate |

This compound is synthesized via esterification of thioglycolic acid with tert-butanol, often involving acid catalysts or coupling reagents .

Acid Chloride Formation

Tert-butyl esters react with thionyl chloride (SOCl₂) at room temperature to yield acid chlorides. This reaction is highly efficient compared to other esters (e.g., benzyl, ethyl) .

Reaction Pathway :

-

Protonation : SOCl₂ reacts with the ester oxygen, forming a chlorosulfite intermediate.

-

Nucleophilic Attack : The tert-butyl group departs as a carbocation, leaving a chlorosulfite intermediate.

-

Elimination : SO₂ and HCl are released, forming the acid chloride.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SOCl₂ | Room temperature | Thioglycolyl chloride | Very high |

Deprotection of Tert-butyl Esters

Aqueous phosphoric acid selectively removes the tert-butyl ester group, regenerating thioglycolic acid. This method is environmentally benign and avoids harsh acidic conditions .

Reaction Conditions :

-

Reagent : Aqueous H₃PO₄

-

Conditions : Mild heating

Cyclocondensation Reactions

This compound participates in cyclocondensation with hydrazones to form heterocycles like perhydo-1,3,4-thiadiazin-5-ones. The sulfanyl group (-S-) acts as a nucleophile, attacking hydrazone intermediates to form cyclic products .

Mechanism :

-

Nucleophilic Attack : The sulfanyl group reacts with hydrazone carbonyl groups.

-

Intramolecular Cyclization : Regioselective cyclization forms the thiadiazinone ring.

| Reactant | Product | Yield* | Reference |

|---|---|---|---|

| Methyl hydrazone | Perhydo-1,3,4-thiadiazin-5-one | 23–67% | |

| Aryl hydrazone | 3-Arylaminothiazolidin-4-one | 33–50% |

*Yields depend on catalysts (e.g., TBAF) and reaction solvents (toluene, CH₂Cl₂) .

Photocatalyzed Hydrogen Atom Transfer (HAT)

The tert-butyl group’s steric bulk influences regioselectivity in HAT reactions. For example, in C–H cleavage of alkanes, the tert-butyl group shields proximal hydrogens, directing abstraction to more remote positions .

Example :

-

Substrate : tert-Butyl-containing alkane

-

Outcome : Selective β-C–H cleavage due to steric hindrance from the tert-butyl group .

Nucleophilic Substitution

While not explicitly described for this compound, analogous tert-butyl esters undergo substitution reactions. For instance, tert-butyl chlorides form via SN1 mechanisms under acidic conditions .

Hypothetical Pathway :

-

Protonation : Acid (e.g., HCl) protonates the ester oxygen.

-

Carbocation Formation : Tert-butyl carbocation forms after ester cleavage.

-

Nucleophilic Capture : Cl⁻ attacks the carbocation, yielding tert-butyl chloride .

Analytical Methods

The compound is identified via:

-

Chromatography : HPLC, GC

-

Spectroscopy : IR, NMR (e.g., broad doublet at δ 4.87 ppm for NH proton in analogs)

Stability and Reactivity

常见问题

Q. What are the recommended methods for synthesizing tert-butyl 2-sulfanylacetate in a laboratory setting?

The synthesis of this compound can be adapted from methodologies used for structurally similar thioesters. For example, Woulfe and Miller (1986) reported the synthesis of tert-butyl 2-chlorosulfanylacetate via nucleophilic substitution reactions, which could be modified by substituting the chloride with a sulfhydryl group. Key steps include the use of tert-butyl protecting groups and controlled reaction conditions to avoid premature deprotection .

Q. How should this compound be stored and handled to ensure safety and stability?

While direct data on this compound is limited, general protocols for tert-butyl derivatives recommend storage in tightly sealed containers at 2–8°C in a well-ventilated area. Avoid exposure to heat, sparks, or open flames due to potential flammability risks. Use non-sparking tools and grounded equipment during transfers .

Q. What are the key spectroscopic markers (IR, NMR) for identifying this compound and distinguishing it from similar thioesters?

Characteristic NMR signals include a singlet for the tert-butyl group (~1.4 ppm for nine equivalent protons) and a distinct resonance for the sulfanylacetate moiety (~3.5–4.0 ppm for the methylene group adjacent to sulfur). IR spectroscopy should show a strong C=O stretch (~1700 cm⁻¹) and S-H absorption (~2550 cm⁻¹) if the sulfhydryl group is free .

Advanced Research Questions

Q. What analytical techniques are most effective for confirming the conformation and stability of this compound under varying conditions?

Dynamic low-temperature NMR spectroscopy (e.g., at –80°C) can resolve conformational equilibria, while X-ray crystallography provides definitive structural evidence. DFT calculations with explicit solvent models are critical for predicting thermodynamic stability, as implicit solvent models may fail to capture solvent-specific interactions .

Q. How do solvent interactions influence the conformational equilibrium of this compound, and what computational models best predict this behavior?

Polar solvents stabilize equatorial conformers via dipole-dipole interactions, while nonpolar solvents favor axial conformers due to reduced steric hindrance. Hybrid DFT methods (e.g., B3LYP-D3 with explicit solvent molecules) are recommended to account for solvation effects accurately .

Q. What strategies can resolve contradictions in reported reactivity data of this compound in nucleophilic vs. electrophilic environments?

Systematic variation of reaction parameters (e.g., pH, solvent polarity, temperature) can elucidate mechanistic pathways. For example, in acidic conditions, protonation of the thioester enhances electrophilicity, while basic conditions may promote nucleophilic attack. Cross-referencing kinetic data with computational simulations (e.g., transition state modeling) can resolve discrepancies .

Q. How does the tert-butyl group in this compound influence its reactivity compared to smaller alkyl substituents in analogous thioesters?

The bulky tert-butyl group introduces steric hindrance, reducing accessibility to the sulfur atom and slowing nucleophilic substitution. However, it enhances solubility in nonpolar solvents and stabilizes intermediates via hyperconjugation. Comparative studies with methyl or ethyl analogs using Hammett substituent constants can quantify these effects .

Methodological Notes

- Data Contradiction Analysis : When conflicting reactivity or stability data arise, replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) and validate results using orthogonal techniques (e.g., LC-MS for purity, DSC for thermal stability) .

- Experimental Design : For synthesis optimization, employ Design of Experiments (DoE) to evaluate the impact of variables like reagent stoichiometry, temperature, and solvent choice on yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。